

Physical and chemical properties of Ivabradine impurity 7-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ivabradine impurity 7-d6

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In-Depth Technical Guide to Ivabradine Impurity 7-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ivabradine impurity 7-d6**, a critical component in the analytical landscape of Ivabradine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, quality control, and pharmacokinetic studies.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. As with any pharmaceutical compound, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. **Ivabradine impurity 7-d6** is a deuterium-labeled analogue of Ivabradine impurity 7. Its primary application is as an internal standard in analytical and pharmacokinetic research, where it plays a crucial role in the accurate quantification of Ivabradine and its related substances in various biological matrices.^[1] The stable isotope label allows for differentiation from the unlabeled analyte by mass spectrometry, ensuring high precision and accuracy in analytical methods.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Ivabradine impurity 7-d6** are summarized below. It is important to note that there are some discrepancies across different suppliers regarding the precise molecular formula and weight, which may be attributed to different deuteration patterns. The most commonly cited information is presented here.

| Property | Value | Source |
|-----------------------------|--|--------|
| IUPAC Name | 3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6 | [1] |
| Molecular Formula | C ₂₇ H ₂₈ D ₆ N ₂ O ₆ | |
| Molecular Weight | 488.62 g/mol | |
| Alternate Molecular Formula | C ₂₇ H ₃₀ D ₆ N ₂ O ₅ | [2] |
| Alternate Molecular Weight | 474.62 g/mol | [2] |
| CAS Number | Not available for the free base. 2070009-63-9 for Ivabradine-D6 Hydrochloride. | |
| Appearance | Data not available. Likely a solid. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Expected to have solubility properties similar to Ivabradine and related impurities. | |

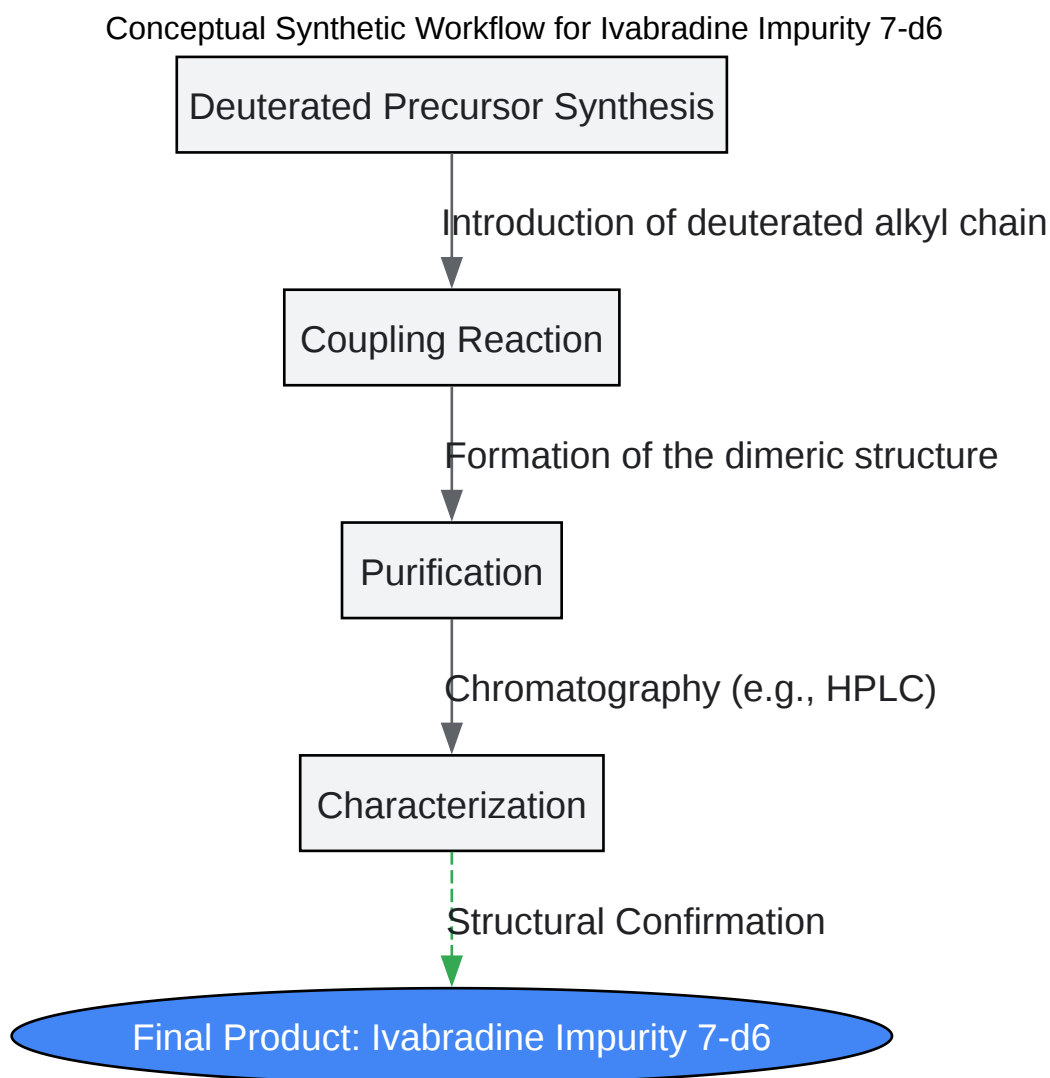
Note: The conflicting molecular formulas and weights suggest that different deuterated forms of Ivabradine impurity 7 may be available. Researchers should consult the Certificate of Analysis from their specific supplier for definitive information.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Ivabradine impurity 7-d6** are not extensively published in peer-reviewed literature, as this compound is primarily a commercial reference standard. However, this section outlines the general methodologies that would be employed for its synthesis and analysis based on the synthesis of related compounds and standard analytical techniques for isotopically labeled standards.

Synthesis

The synthesis of **Ivabradine impurity 7-d6** would likely follow a multi-step process involving the introduction of deuterium atoms at specific, non-exchangeable positions. A plausible synthetic workflow is depicted below.



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Caption: Conceptual workflow for the synthesis of **Ivabradine Impurity 7-d6**.

A potential synthetic route could involve the reaction of a deuterated propane-1,3-diyl dihalide with two equivalents of a suitable 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one precursor. The deuterated starting material would be the key to introducing the isotopic label.

Characterization and Analytical Methods

The characterization and quantification of **Ivabradine impurity 7-d6** as an internal standard typically involve a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the standard and to separate it from the unlabeled analyte and other impurities.
- Typical Method: A reversed-phase HPLC method would be employed.
 - Column: C18 column (e.g., 250 x 4.6 mm, 5 μ m).
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: UV detection at a wavelength where Ivabradine and its impurities exhibit strong absorbance (e.g., around 286 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

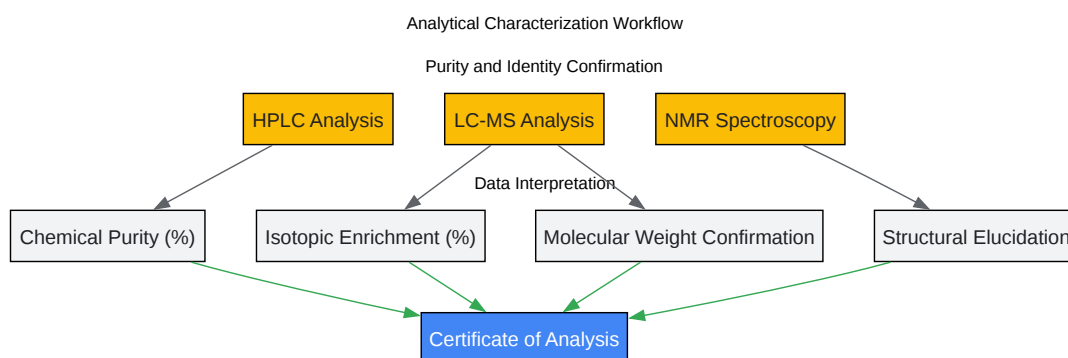
- Purpose: To confirm the molecular weight and isotopic enrichment of the deuterated standard.
- Typical Method:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
 - Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) and confirm the incorporation of six deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure and the position of the deuterium labels.
- Typical Method:

- ^1H NMR: Will show the absence of signals at the positions where deuterium has been incorporated.
- ^{13}C NMR: Will confirm the carbon skeleton of the molecule.
- ^2H NMR: Can be used to directly observe the deuterium signals.

The following diagram illustrates a general workflow for the analytical characterization of **Ivabradine impurity 7-d6**.



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Caption: A typical workflow for the analytical characterization of a reference standard.

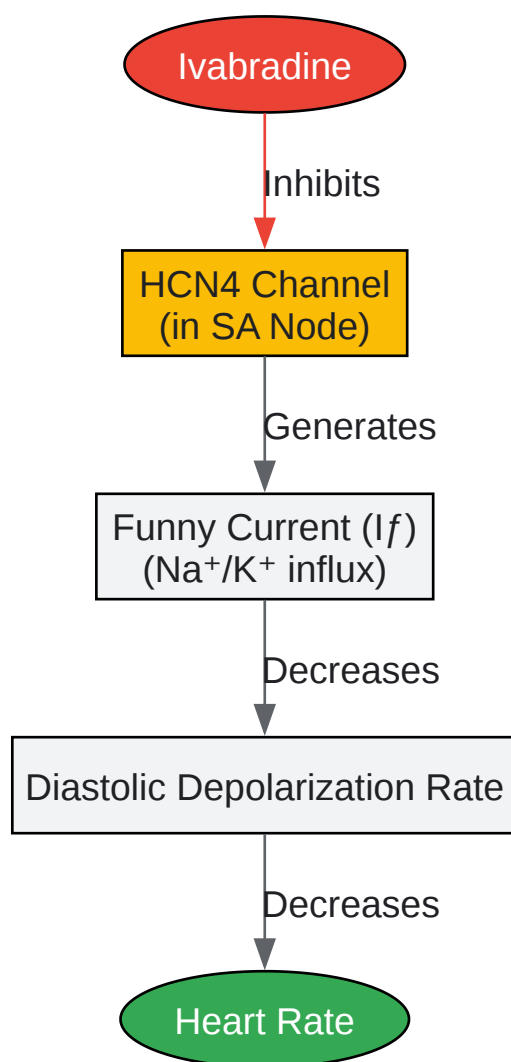
Signaling Pathways (Parent Drug Context)

While **Ivabradine impurity 7-d6** is an analytical tool and not pharmacologically active, understanding the mechanism of the parent drug, Ivabradine, is crucial for researchers in this field. Ivabradine selectively inhibits the "funny" current (I_f) in the sinoatrial (SA) node of the

heart. This current is a mixed Na^+ - K^+ inward current that plays a key role in regulating the heart rate.

The diagram below illustrates the signaling pathway of Ivabradine.

Mechanism of Action of Ivabradine



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Caption: Simplified signaling pathway of Ivabradine's mechanism of action.

Conclusion

Ivabradine impurity 7-d6 is an indispensable tool for the accurate quantification of Ivabradine and its impurities in pharmaceutical and biological samples. While detailed public data on its physical properties and synthesis are limited, this guide provides a foundational understanding of its chemical identity, analytical characterization, and the context of its use in relation to the parent drug. For precise quantitative data and experimental protocols, researchers are strongly advised to refer to the documentation provided by their chemical supplier.

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References

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- To cite this document: BenchChem. [Physical and chemical properties of Ivabradine impurity 7-d6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12414193#physical-and-chemical-properties-of-ivabradine-impurity-7-d6>]

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